![molecular formula C18H22O2S2 B14377626 2,2'-Disulfanediylbis[4-(propan-2-yl)phenol] CAS No. 88661-10-3](/img/structure/B14377626.png)
2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] is an organosulfur compound characterized by the presence of two phenolic groups connected by a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] typically involves the reaction of 4-(propan-2-yl)phenol with sulfur or sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disulfide bond. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the compound.
化学反応の分析
Types of Reactions
2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or sodium borohydride (NaBH4) are effective reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the phenolic groups.
科学的研究の応用
2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to modulate redox reactions in biological systems.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant and its ability to inhibit certain enzymes.
Industry: Utilized in the production of polymers and as an additive in materials to enhance their stability and performance.
作用機序
The mechanism of action of 2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] involves its ability to undergo redox reactions, which can modulate the redox state of biological systems. The disulfide bond can be reduced to thiols, which can then participate in further redox reactions. This compound may also interact with specific molecular targets, such as enzymes, to exert its effects.
類似化合物との比較
Similar Compounds
2,2’-Disulfanediylbis(4-chloroaniline): Similar structure with chloro substituents instead of propan-2-yl groups.
2,2’-Disulfanediylbis(4-chlorobenzoic acid): Contains carboxylic acid groups instead of phenolic groups.
4,4’-Disulfanediylbis[2,6-bis(2-methyl-2-propanyl)phenol]: Similar structure with additional methyl groups on the phenolic rings.
Uniqueness
2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of propan-2-yl groups enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
88661-10-3 |
|---|---|
分子式 |
C18H22O2S2 |
分子量 |
334.5 g/mol |
IUPAC名 |
2-[(2-hydroxy-5-propan-2-ylphenyl)disulfanyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C18H22O2S2/c1-11(2)13-5-7-15(19)17(9-13)21-22-18-10-14(12(3)4)6-8-16(18)20/h5-12,19-20H,1-4H3 |
InChIキー |
SRPKRBCJEGPBQA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


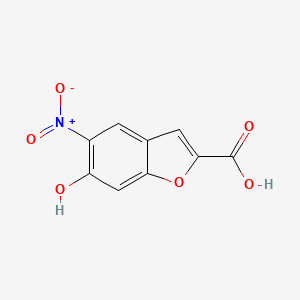
![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)
![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)
![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
![3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14377571.png)
![1-Bromo-4-iodobicyclo[2.2.2]octane](/img/structure/B14377572.png)
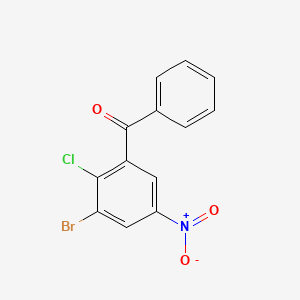
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
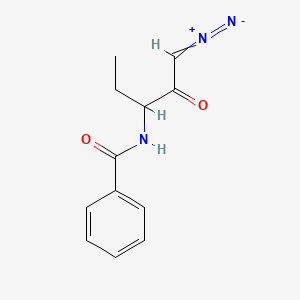
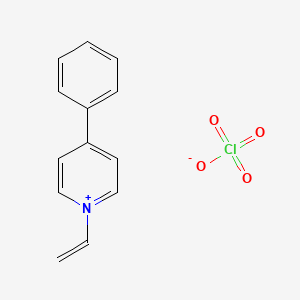

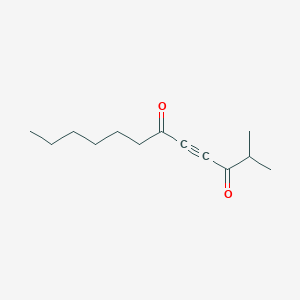
![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)
